molecular formula C13H9Cl3N2O3S B13882619 5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid ethyl ester

5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B13882619
M. Wt: 379.6 g/mol
InChI Key: MMJLQDXLNZMELV-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a 2,4,6-trichlorobenzoyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with an appropriate thiazole derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation of the thiazole ring can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The 2,4,6-trichlorobenzoyl group can interact with enzymes and proteins, inhibiting their activity. The thiazole ring can also participate in various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of the thiazole ring and the 2,4,6-trichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H9Cl3N2O3S

Molecular Weight

379.6 g/mol

IUPAC Name

ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H9Cl3N2O3S/c1-2-21-13(20)10-12(22-5-17-10)18-11(19)9-7(15)3-6(14)4-8(9)16/h3-5H,2H2,1H3,(H,18,19)

InChI Key

MMJLQDXLNZMELV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC(=O)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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